TUG-891: A Comprehensive Technical Guide to its Mechanism of Action
TUG-891: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of the mechanism of action of TUG-891, a potent and selective agonist of the Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120). This document summarizes key quantitative data, outlines detailed experimental protocols for studying TUG-891's effects, and provides visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action
TUG-891 is an experimental drug that selectively binds to and activates FFA4, a G protein-coupled receptor that plays a crucial role in metabolic and inflammatory processes.[1][2] Its activation by agonists like TUG-891 initiates a cascade of intracellular signaling events that lead to a variety of physiological responses. These include the regulation of glucose homeostasis, gastric peptide release, and anti-inflammatory effects.[1] While a valuable tool for in vitro research, TUG-891 has demonstrated poor in vivo stability, leading to the development of numerous derivative compounds with improved properties.[1]
Data Presentation
The following tables summarize the quantitative data regarding the potency and selectivity of TUG-891 for FFA4.
Table 1: Potency of TUG-891 at Human and Mouse FFA4 (GPR120)
| Species | Assay | pEC50 | EC50 (µM) | Reference |
| Human | Calcium Mobilization | 7.02 | 0.095 | [3] |
| Human | β-arrestin 2 Recruitment (BRET) | 7.36 | 0.044 | [3][4][5] |
| Human | - | - | 0.0436 | [6] |
| Mouse | β-arrestin 2 Recruitment (BRET) | 7.77 | 0.017 | [4][5] |
| Mouse | - | - | 0.0169 | [6] |
Table 2: Selectivity of TUG-891 for FFA4 over other Free Fatty Acid Receptors
| Receptor | Species | Assay | pEC50 | EC50 (µM) | Selectivity (fold) vs. hFFA4 | Reference |
| FFA1 (GPR40) | Human | β-arrestin Recruitment | 4.19 | 64.6 | ~1468 | [4][5][6] |
| FFA2 (GPR43) | - | - | No activity | - | - | [4][5][6] |
| FFA3 (GPR41) | - | - | No activity | - | - | [4][5][6] |
Signaling Pathways
Activation of FFA4 by TUG-891 initiates a complex signaling cascade. The primary pathway involves the coupling to Gαq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.
In addition to G protein-dependent signaling, TUG-891 also promotes the recruitment of β-arrestin-1 and β-arrestin-2 to the activated FFA4 receptor. This leads to receptor desensitization, internalization, and can also initiate G protein-independent signaling pathways, such as the activation of the extracellular signal-regulated kinase (ERK) cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of TUG-891.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following FFA4 activation by TUG-891.
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Cell Line: HEK293 cells stably or transiently expressing human or mouse FFA4.
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Reagents:
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Cell culture medium (e.g., DMEM with 10% FBS).
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
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TUG-891 stock solution in DMSO.
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Protocol:
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Seed FFA4-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.
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Prepare the dye-loading solution by diluting Fluo-4 AM in assay buffer.
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Remove the culture medium and add the dye-loading solution to the cells.
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Incubate the plate for 1 hour at 37°C in the dark.
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Prepare serial dilutions of TUG-891 in assay buffer in a separate 96-well plate.
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Place the cell plate in a fluorescence plate reader equipped with an automated injector.
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Measure baseline fluorescence for 10-20 seconds.
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Inject the TUG-891 dilutions into the wells and continue to measure fluorescence every 1-2 seconds for a total of 120-180 seconds.
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Analyze the data by calculating the peak fluorescence response for each concentration and plotting a dose-response curve to determine the EC50 value.
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β-Arrestin Recruitment Assay (BRET)
This assay quantifies the interaction between FFA4 and β-arrestin upon agonist stimulation using Bioluminescence Resonance Energy Transfer (BRET).
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Cell Line: HEK293T cells.
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Plasmids:
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FFA4 C-terminally fused to a BRET donor (e.g., Renilla luciferase, Rluc8).
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β-arrestin-2 N-terminally fused to a BRET acceptor (e.g., Venus, a YFP variant).
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Reagents:
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Cell culture and transfection reagents.
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BRET substrate (e.g., coelenterazine h).
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TUG-891 stock solution in DMSO.
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Protocol:
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Co-transfect HEK293T cells with the FFA4-Rluc8 and Venus-β-arrestin-2 plasmids.
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After 24-48 hours, harvest the cells and seed them into a 96-well white-walled, white-bottom plate.
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Prepare serial dilutions of TUG-891 in assay buffer.
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Add the BRET substrate to each well and incubate for 5-10 minutes.
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Measure the luminescence at the donor and acceptor emission wavelengths using a plate reader capable of BRET measurements.
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Add the TUG-891 dilutions to the wells and immediately begin measuring the BRET signal every 1-2 minutes for up to 30 minutes.
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Calculate the BRET ratio (acceptor emission / donor emission) and plot the change in BRET ratio against the TUG-891 concentration to determine the EC50 value.
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ERK Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2, a downstream signaling event of FFA4 activation.
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Cell Line: Flp-In T-REx 293 cells engineered to express human FFA4.
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Reagents:
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Cell culture medium.
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TUG-891 stock solution in DMSO.
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
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Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
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HRP-conjugated secondary antibody.
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Chemiluminescent substrate.
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Protocol:
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Culture FFA4-expressing cells to 80-90% confluency.
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Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.
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Treat the cells with various concentrations of TUG-891 for a specified time (e.g., 5-10 minutes).
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Lyse the cells on ice and collect the protein lysates.
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Determine the protein concentration of each lysate.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with 5% BSA or non-fat milk in TBST.
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Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the chemiluminescent signal using an imaging system.
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Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
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Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.
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Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for characterizing a novel FFA4 agonist.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
